![molecular formula C23H34N5O14P B127438 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate CAS No. 1432630-26-6](/img/structure/B127438.png)
5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains phosphonic acid and butenedioate groups .
Wissenschaftliche Forschungsanwendungen
HIV/AIDS Treatment
Tenofovir Disoproxil Fumarate (TDF): is a cornerstone in the treatment of HIV/AIDS. It is a nucleotide reverse transcriptase inhibitor (NRTI) that prevents the replication of HIV by incorporating itself into the viral DNA and terminating its elongation . TDF is often used in combination with other antiretroviral agents to form a highly effective antiretroviral therapy (ART) regimen. This combination therapy has transformed HIV from a fatal disease to a manageable chronic condition .
Chronic Hepatitis B Management
TDF is also approved for the treatment of chronic hepatitis B virus (HBV) infection. It works by inhibiting the replication of HBV DNA, thereby reducing the viral load and the risk of liver-related complications. Long-term use of TDF has been associated with a decrease in the incidence of cirrhosis and hepatocellular carcinoma in patients with chronic HBV .
Pre-Exposure Prophylaxis (PrEP)
In individuals at high risk of HIV infection, TDF can be used as part of a pre-exposure prophylaxis (PrEP) strategy. When taken consistently, TDF significantly reduces the risk of acquiring HIV. This prophylactic application is a critical component in the global strategy to reduce the spread of HIV .
Post-Exposure Prophylaxis (PEP)
Following potential exposure to HIV, such as a needlestick injury or unprotected sexual contact, TDF can be used as part of a post-exposure prophylaxis (PEP) regimen. PEP involves taking antiretroviral medicines within 72 hours of exposure to prevent seroconversion .
Reduction of Mother-to-Child Transmission
TDF is used in pregnant women with HIV to reduce the risk of mother-to-child transmission of the virus during childbirth. Its efficacy in decreasing viral load helps protect the newborn from acquiring HIV .
Research on New Formulations
Scientific research is ongoing to develop new formulations of TDF, such as tenofovir alafenamide (TAF), which have improved pharmacokinetics and reduced renal and bone toxicity. These advancements aim to enhance the safety profile and tolerability of tenofovir-based therapies .
Combination Therapies
TDF is a component of various fixed-dose combination (FDC) therapies, which combine multiple antiretroviral drugs into a single pill. These combinations, such as emtricitabine/tenofovir and efavirenz/emtricitabine/tenofovir, simplify treatment regimens and improve adherence .
Hepatocellular Carcinoma Research
Research is being conducted to understand the role of TDF in the prevention of hepatocellular carcinoma, especially in patients with chronic HBV. Studies are exploring how TDF therapy might delay or prevent the onset of this type of liver cancer .
Eigenschaften
IUPAC Name |
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMJCVGFSROFHV-KZHAMYRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N5O14P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) fumarate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.